molecular formula C19H18N4O4S B12246944 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid

2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B12246944
M. Wt: 398.4 g/mol
InChI Key: IAXJYVZCPQCXPM-UHFFFAOYSA-N
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Description

2-({[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a pyrazole core linked via a carbamoyl-methylsulfanyl bridge to a pyridine-3-carboxylic acid moiety. The sulfanyl (-S-) bridge enhances conformational flexibility, which may influence binding interactions in biological systems. Structural characterization of related compounds (e.g., via X-ray crystallography) has been facilitated by tools like SHELX and ORTEP-3 .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C19H18N4O4S/c1-12-16(18(25)23(22(12)2)13-7-4-3-5-8-13)21-15(24)11-28-17-14(19(26)27)9-6-10-20-17/h3-10H,11H2,1-2H3,(H,21,24)(H,26,27)

InChI Key

IAXJYVZCPQCXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=C(C=CC=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the pyrazole moiety in the structure of this compound may enhance its ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds can effectively target specific cancer pathways, leading to apoptosis in tumor cells . The structural characteristics of this compound suggest it could function similarly, potentially acting as a lead compound in the development of new anticancer agents.

Antimicrobial Properties

The presence of sulfur and nitrogen in the compound's structure may contribute to its antimicrobial activity. Research has demonstrated that thiazole and pyrazole derivatives often exhibit antibacterial and antifungal properties . This compound could be evaluated for its efficacy against various pathogens, making it a candidate for further pharmacological studies aimed at treating infections.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for the development of effective pharmaceuticals. The compound's unique arrangement allows for modifications that can enhance its biological properties:

Structural Feature Potential Activity
Pyrazole RingAnticancer and antimicrobial effects
Sulfanyl GroupEnhanced solubility and bioavailability
Pyridine Carboxylic AcidPotential for interaction with biological targets

These features can be systematically altered to optimize activity against specific diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can produce various derivatives with modified biological activities. For example, altering substituents on the pyrazole or pyridine rings can lead to compounds with enhanced potency or selectivity for certain biological targets . Case studies have shown that similar modifications have led to significant improvements in pharmacological profiles.

Material Science Applications

Beyond medicinal uses, the compound's unique chemical properties may lend themselves to applications in material science. Its potential as a ligand in coordination chemistry could facilitate the development of new materials with specific electronic or optical properties. Investigations into its use as a precursor for functional materials are ongoing.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study A : A derivative was tested against human liver carcinoma cells (HepG2) and showed promising anti-proliferative activity .
  • Study B : Another pyrazole derivative demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting the potential of sulfur-containing compounds in antimicrobial applications .

These findings underscore the need for further research into the specific activities of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally analogous compounds, focusing on key structural features, physicochemical properties, and functional attributes.

Compound Core Structure Key Substituents/Linkages Notable Properties References
Compound A : 2-({[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid Pyrazole + pyridine-3-carboxylic acid - Carbamoyl-methylsulfanyl bridge
- 1,5-Dimethyl-3-oxo-2-phenylpyrazole
- Free carboxylic acid group
Potential for hydrogen bonding (carboxylic acid) and π-π interactions (phenyl group)
Compound 26 : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyrazole + pyridinesulfonamide - Sulfonamide linkage
- 3,4-Dichlorophenyl carbamoyl
- 3,4,5-Trimethylpyrazole
IR: 1727 cm⁻¹ (C=O), 1169 cm⁻¹ (SO₂); 1H-NMR δ 7.25–9.40 ppm (aromatic protons)
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyrazole + pyridinesulfonamide - 4-Butyl-3,5-dimethylpyrazole
- 4-Chlorophenyl carbamoyl
IR: 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂); 1H-NMR δ 0.90–9.27 ppm (aliphatic/aromatic)
5-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid Pyrazole + benzoic acid - Sulfamoyl linkage
- 2-Methylbenzoic acid
CAS: 380195-30-2; Molecular weight: ~409.4 g/mol
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid Pyridine-3-carboxylic acid - Carboxymethylsulfanyl bridge (no pyrazole) Forms hydrogen-bonded networks in crystal structures
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole + acetamide - Methylsulfanylphenylacetamide
- No carboxylic acid group
X-ray crystallography: R factor = 0.042; planar pyrazole ring

Key Observations:

Structural Diversity: Compound A distinguishes itself through the carboxylic acid group on the pyridine ring, absent in sulfonamide analogs (e.g., Compounds 26, 27). The sulfanyl bridge in Compound A differs from sulfonamide (SO₂) or sulfamoyl (NHSO₂) linkages in analogs, offering reduced steric hindrance and distinct electronic effects .

Pyrazole-containing analogs (e.g., ) exhibit planar pyrazole rings stabilized by intramolecular hydrogen bonds (N-H···O=C), a feature likely conserved in Compound A.

Chlorophenyl substituents in analogs (e.g., Compound 26) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to Compound A .

Research Findings and Data Gaps

  • 1H-NMR: δ 2.0–2.5 ppm (pyrazole methyl groups), δ 7.0–8.5 ppm (aromatic protons).
  • Crystallography: No crystal structure is reported for Compound A, but tools like SHELXL and ORTEP-3 have been used for related compounds (e.g., ).
  • Biological Activity : Evidence lacks direct data on Compound A 's activity. However, sulfonamide analogs (e.g., Compound 26) exhibit antimicrobial properties , suggesting avenues for testing.

Biological Activity

The compound 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 358.42 g/mol. The structure incorporates a pyridine ring, a pyrazole moiety, and a sulfanyl group which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyrazole derivatives showed activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . The presence of the sulfanyl group in our compound may enhance its interaction with bacterial enzymes or cell membranes.

Anticancer Potential

The anticancer activity of similar pyrazole derivatives has been documented extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives have been found to inhibit cell proliferation in glioma cells . The mechanism often involves the disruption of cellular signaling pathways that regulate cell growth and survival.

Anti-inflammatory Effects

Compounds similar to the one have been evaluated for their anti-inflammatory properties. They were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . This activity may be attributed to the modulation of NF-kB signaling pathways.

Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50/μM)Reference
Antimicrobial1.35 - 2.18
AnticancerVarious (specific values not provided)
Anti-inflammatoryNot quantified

Case Study: Antitubercular Activity

In a study focused on designing new antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound exhibited promising results with IC90 values indicating effective inhibition . These findings suggest that further exploration into the synthesis of analogs could yield more potent antitubercular agents.

The exact mechanism by which 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into potential binding sites and affinities for target proteins.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

The synthesis typically involves coupling reactions between pyrazole-4-carboxamide derivatives and pyridine-3-carboxylic acid precursors. Key steps include:

  • Carbamoylation : Reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with chloroacetyl chloride to introduce the carbamoyl group.
  • Thioether linkage : Using sulfhydryl-containing intermediates to form the sulfanyl bridge.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:1 ratio) is effective for isolating the product .

Q. Characterization methods :

  • X-ray crystallography for confirming molecular geometry (mean C–C bond length: 0.003–0.007 Å; R factor: 0.036–0.158) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and purity.
  • HPLC for assessing purity (>95% threshold for research-grade material) .

Q. How should researchers address solubility challenges for in vitro assays?

This compound’s solubility depends on pH and solvent polarity:

  • Polar aprotic solvents : DMSO or DMF (10–20 mM stock solutions recommended).
  • Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to enhance dispersion .
  • Critical data gap : Solubility in water and n-octanol/water partition coefficients are unreported, necessitating experimental determination via shake-flask methods .

Q. What safety protocols are essential for handling this compound?

While acute toxicity data are unavailable, precautionary measures include:

  • Respiratory protection : N95 masks or fume hoods to avoid inhalation of fine particles.
  • Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
  • Waste disposal : Incineration at >800°C to avoid hazardous decomposition products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for this compound?

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to map transition states in carbamoylation and sulfanyl linkage steps.
  • Solvent effects : COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. acetonitrile) .
  • Case study : Palladium-catalyzed reductive cyclization (as in analogous pyrazole derivatives) improved yields by 15–20% in nitroarene reduction steps .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Scenario : Discrepancies in pyrazole ring conformation (e.g., dihedral angles in solution vs. solid state).
  • Resolution workflow :
    • VT-NMR : Analyze temperature-dependent 1H^1H shifts to detect dynamic effects.
    • SC-XRD : Compare with single-crystal data (e.g., C4–S1 bond length: 1.74 Å in solid state) .
    • DFT-NMR coupling : Overlay computed chemical shifts with experimental data to validate structures .

Q. What strategies stabilize the compound under catalytic or photolytic conditions?

  • Light sensitivity : Store in amber vials at –20°C; avoid UV light during HPLC analysis.
  • Catalytic degradation : Add radical scavengers (e.g., BHT at 0.1% w/v) to Pd-mediated reactions .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C, limiting reaction temperatures .

Q. How can bioisosteric replacements improve its pharmacological profile?

  • Sulfanyl bridge : Replace with sulfoxide or sulfone groups to modulate electron density.
  • Pyrazole core : Substitute 1,5-dimethyl groups with trifluoromethyl for enhanced metabolic stability (see analog: 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) .
  • Activity data : Compare IC50 values in enzyme inhibition assays post-modification .

Q. What analytical techniques validate batch-to-batch consistency?

Parameter Method Acceptance Criteria
PurityHPLC (C18 column)≥95% peak area
Crystal polymorphismPXRDMatch reference diffractogram
Residual solventsGC-MS<500 ppm (ICH Q3C guidelines)

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